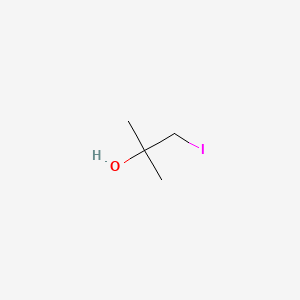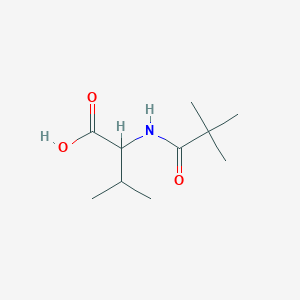![molecular formula C16H18N2OS2 B2416867 3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893368-72-4](/img/structure/B2416867.png)
3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines, which includes compounds similar to the one , has been discussed in several studies . The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of “3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is complex. It belongs to the class of organic compounds known as hybrid peptides . These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles . 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores .Physical And Chemical Properties Analysis
The compound crystallizes from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O). 1 H NMR (ppm): 3.39–3.41 (m, 4H, CH 2); 3.89–3.91 (m, 4H, CH 2); 6.81–8.03 (m, 14H, ArH); 8.47 (s, 1H,=CH); 10.52 (s, 1H, NH, D2O exchangeable). 13 C NMR (ppm): 47.3, 49.9 (piperazine Cs); 80.7, 107.1, 115.1, 115.7, 119.0, 119.4, 120.6, 122.5, 127.6, 128.4, 129.0, 129.4, 131.7, 134.5, 136.9, 139.9, 150.0, 150.4, 154.3, 158.1, 165.7, 167.8 (Ar. Cs, C≡N, and C=O) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds related to 3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial activities. For instance, novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones were synthesized and showed promising antimicrobial activity (K. Ravindra, H. Vagdevi, & V. Vaidya, 2008). This suggests that modifications of the pyrimidinone structure can lead to compounds with potential applications in combating microbial infections.
Antitumor Activity
The antitumor activity of thieno[3,2-d]pyrimidine derivatives has been a subject of research, indicating the potential of these compounds in cancer therapy. Synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against several human cancer cell lines, highlighting the therapeutic potential of these compounds (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Some thieno[2,3-d]pyrimidine compounds have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in DNA synthesis and cell division. These inhibitors have shown high potency, suggesting their use in the development of new anticancer drugs (A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008).
Green Synthesis Approaches
Research has also focused on developing environmentally friendly synthesis methods for pyrimidine derivatives. For example, novel pyrido[2,3-d]pyrimidine derivatives were synthesized using a green, rapid method under solvent-free conditions, indicating the importance of sustainable chemistry in the development of new compounds (Moona Mohsenimehr, M. Mamaghani, F. Shirini, M. Sheykhan, & Fatemeh Azimian Moghaddam, 2014).
Zukünftige Richtungen
Compounds with similar structures have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . This suggests that “3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” and similar compounds could have potential applications in the development of new therapies .
Eigenschaften
IUPAC Name |
3-ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-3-18-15(19)14-13(7-8-20-14)17-16(18)21-10-12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOXWGCSLCANBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)
![N-(2-chlorobenzyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide](/img/structure/B2416786.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile](/img/structure/B2416791.png)
![1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2416792.png)
![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2416794.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2416795.png)
![4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide](/img/structure/B2416796.png)

![Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2416801.png)
![N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide](/img/structure/B2416802.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2416803.png)
![5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2416806.png)